

Application Note: Quantification of Intracellular Thiols using Probimane (Monobromobimane) in Flow Cytometry

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Compound of Interest

Compound Name: Probimane

Cat. No.: B1677345

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular thiols, such as glutathione (GSH) and cysteine residues in proteins, are critical for maintaining cellular redox homeostasis and protecting against oxidative stress.[1] Thiols act as potent antioxidants, detoxify xenobiotics, and are involved in various cellular signaling pathways. Consequently, the quantification of intracellular thiols is of significant interest in numerous research areas, including toxicology, cancer biology, and drug development. Flow cytometry, a powerful high-throughput technique for single-cell analysis, coupled with thiol-reactive fluorescent probes, offers a rapid and sensitive method for measuring intracellular thiol levels.[2]

Probimane, chemically known as monobromobimane (mBBBr), is a cell-permeable, weakly fluorescent compound that becomes highly fluorescent upon reaction with thiol groups.[3][4] This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), results in the formation of a stable, fluorescent thioether adduct.[5][6] The fluorescence intensity of the resulting adduct is directly proportional to the amount of intracellular thiols, allowing for their quantification on a per-cell basis using flow cytometry.[1]

This application note provides a detailed protocol for the use of **Probimane** (monobromobimane) in flow cytometry for the quantification of intracellular thiols.

Principle of the Assay

Probimane (monobromobimane) readily diffuses across the cell membrane. Once inside the cell, its bromine atom reacts with the sulfhydryl group (-SH) of thiols, such as glutathione, via a nucleophilic substitution reaction. This covalent binding results in a highly fluorescent and stable product that is well-retained within the cell. The fluorescence emission can be detected by a flow cytometer, with the signal intensity correlating with the intracellular thiol concentration.

Materials and Reagents

- **Probimane** (Monobromobimane, mBBr)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Phosphate-buffered saline (PBS), pH 7.4
- Fetal bovine serum (FBS)
- Trypsin-EDTA (for adherent cells)
- Dimethyl sulfoxide (DMSO)
- Flow cytometry tubes
- Optional: N-ethylmaleimide (NEM) as a thiol-depleting agent (for negative control)
- Optional: Propidium iodide (PI) or 7-AAD for viability staining

Equipment

- Flow cytometer with a UV or violet laser (for excitation around 390-400 nm) and appropriate emission filters (e.g., 480-500 nm bandpass).^[7]
- Centrifuge
- Incubator (37°C, 5% CO₂)
- Hemocytometer or automated cell counter

- Vortex mixer
- Micropipettes

Data Presentation

The following table presents representative data from an experiment designed to quantify the change in intracellular thiol levels in response to an oxidative challenge.

Treatment Group	Mean Fluorescence Intensity (MFI)	Standard Deviation	% of Control
Untreated Control	15,234	852	100%
Hydrogen Peroxide (100 μ M)	8,756	612	57.5%
N-ethylmaleimide (50 μ M)	3,145	245	20.6%

Table 1: Representative quantitative data of intracellular thiol levels measured by **Probimane** staining and flow cytometry in Jurkat cells treated with an oxidizing agent (Hydrogen Peroxide) and a thiol-depleting agent (N-ethylmaleimide) for 1 hour.

Experimental Protocols

Reagent Preparation

- **Probimane** Stock Solution (10 mM): Dissolve the appropriate amount of **Probimane** (monobromobimane) powder in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
- **Probimane** Working Solution (100 μ M): On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 100 μ M in pre-warmed (37°C) serum-free cell culture medium or PBS. The optimal concentration may vary depending on the cell type and should be determined empirically (typically in the range of 25-150 μ M).
- (Optional) NEM Solution (10 mM): Prepare a 10 mM stock solution of N-ethylmaleimide in DMSO.

Cell Preparation

- Cell Culture: Culture cells to a density of $0.5-1 \times 10^6$ cells/mL. Ensure the cells are in the logarithmic growth phase and have high viability (>95%).
- Harvesting:
 - Suspension cells: Gently pellet the cells by centrifugation at $300 \times g$ for 5 minutes.
 - Adherent cells: Wash the cells once with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS and pellet the cells by centrifugation.
- Washing: Wash the cell pellet twice with 5-10 mL of warm PBS to remove any residual medium and serum. Centrifuge at $300 \times g$ for 5 minutes after each wash.
- Resuspension: Resuspend the cell pellet in pre-warmed, serum-free cell culture medium or PBS at a concentration of 1×10^6 cells/mL.

Probimane Staining

- Aliquot 1 mL of the cell suspension (1×10^6 cells) into flow cytometry tubes.
- Controls:
 - Unstained Control: A tube with cells only, without **Probimane**.
 - Negative Control (Optional): Pre-treat cells with a thiol-depleting agent like NEM (e.g., 50 μ M for 30 minutes) before adding **Probimane**.
- Add the **Probimane** working solution to the cell suspension to achieve the desired final concentration (e.g., 100 μ M).
- Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined for your specific cell type.
- Washing: After incubation, wash the cells twice with 2 mL of cold PBS to remove any unbound probe. Centrifuge at $300 \times g$ for 5 minutes at 4°C between washes.

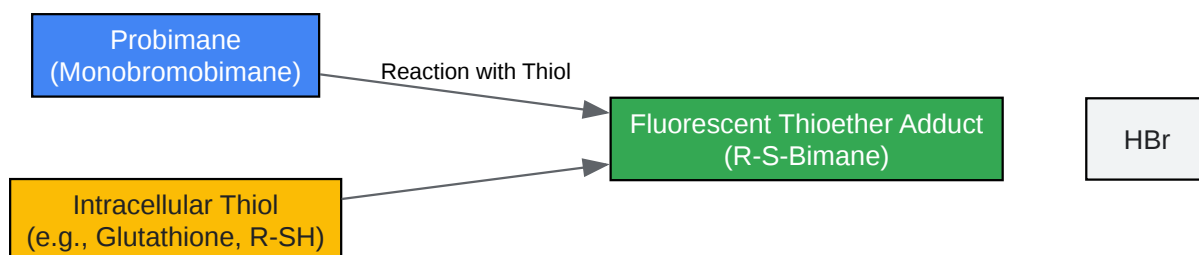
- Resuspension for Analysis: Resuspend the final cell pellet in 0.5 mL of cold PBS.
- (Optional) Viability Staining: If desired, add a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension just before analysis to exclude dead cells.
- Keep the samples on ice and protected from light until analysis.

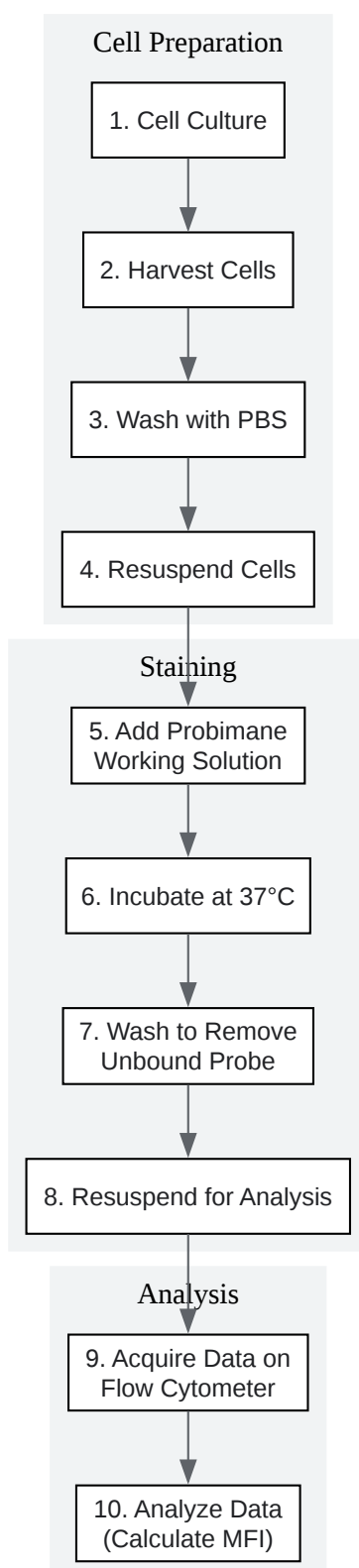
Flow Cytometry Analysis

- Instrument Setup:
 - Use a flow cytometer equipped with a UV or violet laser for excitation (e.g., 375 nm, 405 nm).
 - Set the emission filter to collect the blue fluorescence of the **Probimane**-thiol adduct (e.g., a 488/50 nm bandpass filter).
 - Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for fluorescence.
- Data Acquisition:
 - Acquire data for at least 10,000 events per sample.
 - Use a FSC vs. SSC plot to gate on the cell population of interest and exclude debris.
 - If using a viability dye, use an appropriate fluorescence channel to gate on the live cell population.
 - Record the fluorescence intensity of the **Probimane** signal for the gated live cell population.
- Data Analysis:
 - Analyze the data using appropriate flow cytometry software.
 - Generate histograms of the **Probimane** fluorescence intensity.
 - Calculate the mean or median fluorescence intensity (MFI) for each sample.

- Compare the MFI of treated samples to the untreated control to determine the relative change in intracellular thiol levels.

Mandatory Visualizations





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